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Compound of Interest

Compound Name: Hexadecyl 3-methylbutanoate

Cat. No.: B15366961

An In-depth Technical Guide to Hexadecyl 3-Methylbutanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexadecyl 3-methylbutanoate, a
long-chain branched fatty acid ester. Due to the limited availability of data for this specific
molecule, this guide synthesizes information from closely related compounds and general
principles of organic chemistry to provide a thorough understanding of its synthesis, properties,
and potential biological relevance.

Chemical Identity and Properties

Hexadecyl 3-methylbutanoate, also known as cetyl isovalerate, is the ester formed from
hexadecanol (cetyl alcohol) and 3-methylbutanoic acid (isovaleric acid). A specific CAS
Registry Number for this compound is not readily found in major chemical databases, which
may suggest it is not a commonly synthesized or commercially available chemical. For
reference, a structurally related compound, Hexadecyl 3-chlorobutanoate, has the CAS
Number 88395-91-9[1].

Chemical Structure:

The structure consists of a sixteen-carbon alkyl chain (hexadecyl group) attached to the
carboxyl group of 3-methylbutanoate.
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Physicochemical Properties

Quantitative data for hexadecyl 3-methylbutanoate is not available. The following table
summarizes the properties of related compounds to provide estimated values. Hexyl 3-
methylbutanoate (hexyl isovalerate) provides data for the ester functional group with a shorter
alkyl chain[2][3], while other hexadecyl esters provide context for the long alkyl chain.

Hexadecyl Hexadecyl 3-
Hexyl 3-
Property Octadecanoate methylbutanoate
methylbutanoate .
(Cetyl Stearate) (Estimated)
CAS Number 10032-13-0[2] 1190-63-2 Not Available
Molecular Formula C11H2202[2] C34H6802 C21H4202
Molecular Weight 186.29 g/mol [2] 508.9 g/mol 326.57 g/mol
Boiling Point ~215°C - Likely > 300 °C (High)
N , 0.852 - 0.859 @
Specific Gravity - ~0.86
25°C[3]
_ 1417 -1421 @
Refractive Index - ~1.44
20°C[3]
Insoluble in water;
Solubility Insoluble in water Insoluble in water Soluble in nonpolar

organic solvents

Synthesis and Purification

The synthesis of hexadecyl 3-methylbutanoate can be achieved through standard
esterification methods, most commonly the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of hexadecyl 3-methylbutanoate from 3-methylbutanoic
acid and hexadecan-1-ol.

Materials:
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3-methylbutanoic acid

Hexadecan-1-ol (cetyl alcohol)

Concentrated sulfuric acid (catalyst)

Toluene (or another suitable solvent for azeotropic removal of water)
Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl
acetate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, combine hexadecan-1-ol (1.0 eq), 3-methylbutanoic acid (1.2 eq), and toluene.

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g.,
1-2% of the alcohol mass).

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in
the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water
is collected, indicating the reaction is complete.

Work-up:
o Cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and wash sequentially with water, saturated
sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted carboxylic
acid), and finally with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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 Purification:
o Filter to remove the drying agent.
o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be further purified by vacuum distillation or column
chromatography on silica gel to yield pure hexadecyl 3-methylbutanoate.

Analytical Characterization

The structure and purity of the synthesized ester would be confirmed using standard analytical
techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for analyzing volatile compounds like fatty acid esters. The
retention time in the gas chromatogram would indicate its volatility relative to standards, and
the mass spectrum would provide structural information.

Expected Mass Spectrum Fragmentation:

Molecular lon (M+): A peak corresponding to the molecular weight (326.57) may be
observed, though it can be weak for long-chain esters.

» McLafferty Rearrangement: A characteristic peak for esters, though less prominent with long
alcohol chains.

» Loss of the Alkoxy Group: Fragmentation leading to an acylium ion [M-OR]+.

o Characteristic lons: Fragments corresponding to the hexadecyl chain and the 3-
methylbutanoate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy would provide definitive structural confirmation.

Expected *H NMR Chemical Shifts (in CDCIs):
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e ~4.05 ppm (triplet): Protons on the carbon of the hexadecyl group attached to the ester
oxygen (-O-CHz-).

e ~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH2-C=0).
e ~0.95 ppm (doublet): Methyl protons of the isopropyl group on the 3-methylbutanoate moiety.
o ~1.25 ppm (broad singlet): Methylene protons of the long hexadecyl chain.

e ~0.88 ppm (triplet): Terminal methyl protons of the hexadecyl chain.

Expected 3C NMR Chemical Shifts (in CDCls):

e ~173 ppm: Carbonyl carbon of the ester.

e ~64 ppm: Carbon of the hexadecyl group attached to the ester oxygen (-O-CHz-).

e ~43 ppm: Methylene carbon of the 3-methylbutanoate moiety.

e ~22-32 ppm: Carbons of the hexadecyl chain.

e ~22.5 ppm: Methyl carbons of the isopropyl group.

e ~14 ppm: Terminal methyl carbon of the hexadecyl chain.

Potential Biological Activity and Applications

While no specific biological activities have been reported for hexadecyl 3-methylbutanoate,
the broader class of branched-chain fatty acid esters has garnered interest in drug
development.

Anti-inflammatory and Anti-diabetic Potential

A class of endogenous lipids known as branched fatty acid esters of hydroxy fatty acids
(FAHFAS) has demonstrated anti-diabetic and anti-inflammatory effects[4][5]. These molecules
can enhance glucose-stimulated insulin secretion and reduce inflammation in adipose tissue[4].
The biological activity of FAHFAs is mediated, in part, through the activation of G protein-
coupled receptors (GPCRSs)[5]. Given its structure as a branched-chain fatty acid ester,
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hexadecyl 3-methylbutanoate could potentially exhibit similar signaling properties, although
this remains to be experimentally verified.

Drug Delivery

Long-chain fatty acid esters are lipophilic and can be explored as components of lipid-based
drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers
(NLCs). These systems can improve the solubility and bioavailability of poorly water-soluble
drugs. The long hexadecyl chain of hexadecyl 3-methylbutanoate would make it a suitable
candidate for the lipid matrix in such formulations.

Logical and Experimental Workflows
Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of
hexadecyl 3-methylbutanoate.

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of hexadecyl 3-methylbutanoate.

Hypothesized Biological Signaling Pathway

Based on the activity of related branched fatty acid esters, the following diagram proposes a
potential signaling pathway.
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Caption: Hypothesized anti-inflammatory signaling pathway for a branched fatty acid ester.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15366961?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15366961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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